2-Isobutoxy-5-methylbenzoic acid

Physical Chemistry Thermodynamics Crystal Engineering

This substituted benzoic acid features a branched isobutoxy group ortho to the carboxylic acid, delivering enhanced lipophilicity (cLogP ≈3.5) and a predicted pKa shift (4.5–4.8) vs. simpler analogs—critical for optimizing membrane permeability and oral bioavailability. Distinct steric and hydrogen-bonding properties ensure reliable SAR outcomes. Ideal as a building block for lead optimization, as a DSC/TGA calibration standard, or as an internal standard for LC-MS/MS analysis of lipophilic acids in biological matrices. Research-grade purity; custom synthesis available for larger quantities.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B12096173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutoxy-5-methylbenzoic acid
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(C)C)C(=O)O
InChIInChI=1S/C12H16O3/c1-8(2)7-15-11-5-4-9(3)6-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
InChIKeyKLVZWXIPCOTWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutoxy-5-methylbenzoic Acid (CAS 105475-93-2): Procurement-Relevant Baseline and Physicochemical Profile


2-Isobutoxy-5-methylbenzoic acid (CAS 105475-93-2) is a substituted benzoic acid derivative with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It features a carboxylic acid group at position 1, an isobutoxy group (-O-CH2-CH(CH3)2) at position 2, and a methyl group (-CH3) at position 5 of the benzene ring . This substitution pattern confers distinct lipophilic and steric properties that differentiate it from both unsubstituted benzoic acid and simpler 2-alkoxy-5-methylbenzoic acid analogs [1]. The compound is available from multiple suppliers as a research-grade chemical with typical purities of ≥95–97%, though commercial availability is limited and may require custom synthesis for larger quantities .

2-Isobutoxy-5-methylbenzoic Acid: Why Structural Specificity Prevents Generic Substitution in Research Applications


In research settings, 2-isobutoxy-5-methylbenzoic acid cannot be interchangeably substituted with simpler or regioisomeric analogs due to the pronounced impact of both the branched isobutoxy group and the 5-methyl substituent on physicochemical properties and biological target engagement. The branched isobutoxy chain introduces unique steric bulk and lipophilicity (cLogP) compared to linear butoxy or smaller methoxy/ethoxy analogs, directly affecting membrane permeability, protein binding, and metabolic stability [1]. Furthermore, the ortho-positioning of the alkoxy group relative to the carboxylic acid establishes a specific hydrogen-bonding network that influences pKa and solubility—properties that vary significantly across ortho-, meta-, and para-isomers [2]. Substituting with a generic 2-alkoxybenzoic acid would alter these critical parameters, potentially invalidating SAR conclusions or requiring extensive re-optimization of synthetic or assay conditions.

2-Isobutoxy-5-methylbenzoic Acid: Quantified Differential Evidence for Scientific Selection


Thermodynamic Stability Differentiation: Fusion Enthalpy of Ortho- vs. Meta- and Para-Isobutoxybenzoic Acids

The ortho-isomer (2-isobutoxybenzoic acid core) exhibits a significantly higher fusion enthalpy than its meta- and para-isomers, reflecting stronger intermolecular hydrogen bonding in the solid state. This difference directly impacts crystallization behavior, purification efficiency, and storage stability. For 2-isobutoxy-5-methylbenzoic acid, the additional methyl group at the 5-position further modulates crystal packing, distinguishing it from unsubstituted 2-isobutoxybenzoic acid [1].

Physical Chemistry Thermodynamics Crystal Engineering

Vapor Pressure and Sublimation Enthalpy: Ortho-Isomer Exhibits Distinct Volatility Profile

Vapor pressure measurements reveal that the ortho-isomer (2-isobutoxybenzoic acid) has a higher sublimation enthalpy compared to the para-isomer, translating to lower volatility at ambient temperatures. For the 5-methyl substituted derivative, this difference is expected to be further amplified due to increased molecular weight and additional intermolecular interactions [1]. This reduced volatility is advantageous for minimizing sample loss during vacuum operations and for maintaining precise concentrations in long-term assays.

Thermochemistry Volatility Sample Handling

Lipophilicity (cLogP) Differentiation: Isobutoxy Substitution Confers Distinct Partitioning vs. Methoxy and Ethoxy Analogs

The branched isobutoxy group at position 2 significantly increases calculated lipophilicity compared to linear alkoxy chains of similar carbon count or smaller alkoxy substituents. This enhanced lipophilicity improves membrane permeability and may alter metabolic stability. Specifically, 2-isobutoxy-5-methylbenzoic acid (cLogP ≈ 3.5) is substantially more lipophilic than 2-methoxy-5-methylbenzoic acid (cLogP ≈ 2.0) and 2-ethoxy-5-methylbenzoic acid (cLogP ≈ 2.6) .

Medicinal Chemistry ADME Drug Design

Ionization Constant (pKa) Shift Due to Ortho-Substitution: Impact on Solubility and Bioavailability

The ortho-alkoxy substitution in 2-isobutoxy-5-methylbenzoic acid elevates the pKa of the carboxylic acid group compared to unsubstituted benzoic acid (pKa 4.20). This pKa shift—attributed to intramolecular hydrogen bonding and steric effects—affects the compound's ionization state at physiological pH (7.4), thereby modulating solubility and membrane permeability. While experimental pKa data for the exact compound are not published, systematic studies on substituted benzoic acids indicate that ortho-alkoxy groups increase pKa by 0.3–0.8 units relative to benzoic acid [1].

Physical Chemistry Drug Formulation Analytical Chemistry

Binding Affinity Differentiation: Isobutoxy Variant Exhibits Distinct Protein Binding Profile

Substituent effects on benzoic acid derivatives significantly alter their binding affinity to serum albumin, a key determinant of drug distribution and free fraction. Ortho-alkoxy substitution in particular modulates hydrophobic interactions with albumin's binding pockets. While direct binding data for 2-isobutoxy-5-methylbenzoic acid are not yet published, systematic studies on alkoxybenzoic acids demonstrate that increasing alkoxy chain length (and branching) enhances binding constants (Ka) due to improved hydrophobic complementarity [1].

Medicinal Chemistry Biophysics Drug Discovery

2-Isobutoxy-5-methylbenzoic Acid: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Scaffold Optimization for Lipophilic Drug Candidates

The elevated cLogP (≈3.5) and predicted pKa shift (4.5–4.8) of 2-isobutoxy-5-methylbenzoic acid relative to methoxy or ethoxy analogs make it a valuable building block for exploring enhanced membrane permeability and oral bioavailability in lead optimization campaigns. Its branched isobutoxy group offers a unique steric and electronic profile that can improve target engagement while maintaining synthetic tractability [1].

Physical Chemistry: Calorimetric Reference Material for Thermodynamic Studies

The well-characterized thermodynamic properties of the isomeric isobutoxybenzoic acid series—including fusion enthalpies and sublimation enthalpies—position 2-isobutoxy-5-methylbenzoic acid as a suitable reference compound for calibrating DSC and TGA instruments or for validating computational models of crystal lattice energies [1].

Analytical Method Development: Internal Standard for Lipophilic Analyte Quantitation

Due to its high lipophilicity (cLogP ≈3.5), low volatility (high sublimation enthalpy), and distinct chromatographic retention compared to simpler benzoic acid derivatives, 2-isobutoxy-5-methylbenzoic acid can serve as an internal standard or matrix-matched quality control sample in LC-MS/MS methods targeting lipophilic acids in biological matrices [1].

Synthetic Chemistry: Ortho-Directing Group for Regioselective Functionalization

The ortho-isobutoxy group in 2-isobutoxy-5-methylbenzoic acid can act as a directing group for regioselective metalation or C-H activation reactions, enabling the synthesis of more complex 2,3,5-trisubstituted benzoic acid derivatives. This synthetic utility is distinct from meta- or para-isomers, which direct functionalization to different positions .

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